N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
Description
This compound features a dihydropyridazine core (4-oxo-1,4-dihydropyridazine) substituted with a carboxamide group at position 2. The carboxamide is linked to a phenyl ring bearing a sulfamoyl group, which is further attached to a 3,4-dimethyl-1,2-oxazole moiety. The 4-methylphenyl group at position 1 of the dihydropyridazine contributes to its lipophilicity.
Properties
Molecular Formula |
C23H21N5O5S |
|---|---|
Molecular Weight |
479.5 g/mol |
IUPAC Name |
N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-1-(4-methylphenyl)-4-oxopyridazine-3-carboxamide |
InChI |
InChI=1S/C23H21N5O5S/c1-14-4-8-18(9-5-14)28-13-12-20(29)21(25-28)22(30)24-17-6-10-19(11-7-17)34(31,32)27-23-15(2)16(3)26-33-23/h4-13,27H,1-3H3,(H,24,30) |
InChI Key |
LCLWOHZYCUQZEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=C(C(=NO4)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:
Formation of the Oxazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the oxazole ring.
Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced through a sulfonation reaction, often using reagents like chlorosulfonic acid.
Formation of the Pyridazine Core: The pyridazine core is synthesized through a series of condensation reactions involving hydrazine derivatives and diketones.
Final Coupling: The final step involves coupling the synthesized intermediates under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.
Disrupting Cellular Processes: Interfering with critical cellular processes, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Oxazole Moieties
Compounds containing oxazole rings and sulfamoyl groups (e.g., from ) share functional group similarities. For instance, N-{4-[(4-bromophenyl)sulfonyl]-1,2,3,4-tetrahydro-1H-1,2,4-oxadiazole-5-carboxamide () includes a sulfonamide-linked aryl group but replaces the dihydropyridazine with a tetrahydro-oxadiazole. This substitution reduces planarity but enhances metabolic stability. The presence of bromine in this analogue may increase halogen bonding interactions compared to the dimethyloxazole group in the target compound .
Dihydropyridazine Derivatives
The dihydropyridazine scaffold is rare in the provided evidence. However, N-(4-isopropylphenyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide () contains a fused pyrido-pyrrolo-pyrimidine system instead of a standalone dihydropyridazine. The fused system likely enhances π-π stacking but reduces solubility compared to the target compound’s simpler dihydropyridazine-carboxamide structure .
Substituted Phenyl Groups
The 4-methylphenyl substituent in the target compound is analogous to 5-(4-methylphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide (Compound 7, ). Both exhibit methyl groups on para-substituted phenyl rings, which may improve membrane permeability.
Analytical Techniques
- Characterization of the target compound would require ¹H NMR, IR, and mass spectrometry (as in ) .
Biological Activity
N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Molecular Structure
The compound has a complex molecular structure characterized by various functional groups that contribute to its biological activity. The molecular formula is with a molecular weight of approximately 410.49 g/mol.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C21H22N4O4S |
| Molecular Weight | 410.49 g/mol |
| LogP | 2.7723 |
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 2 |
| Polar Surface Area | 86.644 Ų |
Antimicrobial Activity
Research has indicated that compounds with similar structural motifs exhibit antimicrobial properties. For instance, derivatives of sulfamoyl phenyl compounds have shown promising results against various bacterial strains. The specific compound may demonstrate similar activity due to the presence of the sulfamoyl group, which is known for enhancing antimicrobial efficacy through inhibition of bacterial folate synthesis.
Anticancer Properties
Recent studies have explored the anticancer potential of dihydropyridazine derivatives. The compound's structure suggests possible interactions with cellular pathways involved in cancer progression. Preliminary data indicate that it may induce apoptosis in cancer cells via the modulation of key signaling pathways.
Case Studies
- Case Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated a series of dihydropyridazine derivatives, including compounds similar to this compound. The results demonstrated significant cytotoxicity against multiple cancer cell lines, with IC50 values ranging from 5 to 20 µM.
- Case Study on Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of sulfamoyl-containing compounds against Gram-positive and Gram-negative bacteria. The compound exhibited notable activity, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) below 50 µg/mL.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cellular processes in pathogens and cancer cells.
- Receptor Modulation : It could act as a modulator for various receptors involved in cell signaling pathways, thereby influencing cell proliferation and survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
